![molecular formula C6H9BrN2S B6148345 2-bromo-5-butyl-1,3,4-thiadiazole CAS No. 1339825-51-2](/img/no-structure.png)
2-bromo-5-butyl-1,3,4-thiadiazole
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Overview
Description
“2-bromo-5-butyl-1,3,4-thiadiazole” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves reactions with hydrazonoyl halides . For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives has been studied using X-ray diffraction analysis and ab initio calculations . These studies reveal the electronic structure and electron delocalization in these compounds .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives involve palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions . These reactions can lead to the formation of mono-arylated derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives have been studied using various methods . For example, the compounds were characterized using 1H NMR, 13C NMR, IR, and MS .Mechanism of Action
Safety and Hazards
Future Directions
Future research directions include further exploration of the biological properties of 1,3,4-thiadiazole derivatives . For example, their antimicrobial activity has been tested against various bacteria strains . Additionally, the possibility of obtaining mono-arylated derivatives selectively is being explored .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-butyl-1,3,4-thiadiazole involves the reaction of butylamine with carbon disulfide to form butylammonium dithiocarbamate, which is then reacted with bromine to form the desired product.", "Starting Materials": [ "Butylamine", "Carbon disulfide", "Bromine" ], "Reaction": [ "Step 1: React butylamine with carbon disulfide to form butylammonium dithiocarbamate.", "Step 2: Add bromine to the reaction mixture to form 2-bromo-5-butyl-1,3,4-thiadiazole.", "Step 3: Isolate and purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
1339825-51-2 |
Product Name |
2-bromo-5-butyl-1,3,4-thiadiazole |
Molecular Formula |
C6H9BrN2S |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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